molecular formula C14H8ClF3N2O B13577178 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol

カタログ番号: B13577178
分子量: 312.67 g/mol
InChIキー: OEJGFWSDZMUOCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is a small molecule research compound featuring a benzazole scaffold, a structure recognized for its broad spectrum of pharmacological activities. This compound is of significant interest in medicinal chemistry and oncology research, particularly for investigating new anticancer agents. Compounds with this core structure have demonstrated potent and selective antitumor properties against a diverse range of cancer cell lines, including mammary, ovarian, colon, and breast subpanels . The presence of the trifluoromethyl group is a critical structural feature, as this moiety is known to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, which can lead to improved bioavailability and potency in lead compounds. The primary research value of this chemical is its potential role as a carbonic anhydrase (CA) inhibitor. Tumor-associated CA isoforms, such as CA IX and XII, are promising drug targets because they are overexpressed in hypoxic tumors and play a key role in pH regulation, tumor progression, and metastasis . Inhibition of these enzymes disrupts the extracellular acidification that promotes cancer cell invasion and survival. Furthermore, the structural motif of this compound suggests it may function through multiple mechanisms of action, including the induction of apoptosis and the activation of key enzymes like caspase-3, as observed in structurally related benzothiazole derivatives . This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for drug discovery. It is not intended for diagnostic or therapeutic uses, or for personal use.

特性

分子式

C14H8ClF3N2O

分子量

312.67 g/mol

IUPAC名

4-chloro-2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]phenol

InChI

InChI=1S/C14H8ClF3N2O/c15-8-2-4-12(21)9(6-8)13-19-10-3-1-7(14(16,17)18)5-11(10)20-13/h1-6,21H,(H,19,20)

InChIキー

OEJGFWSDZMUOCE-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=C(C=CC(=C3)Cl)O

製品の起源

United States

準備方法

Preparation of the Chlorophenol Intermediate

The synthesis generally begins with the preparation of a suitably substituted chlorophenol intermediate, which serves as the phenolic component of the target molecule.

  • A key intermediate is 4-chloro-2-methyl-5-nitro-phenol , which can be prepared from 4-chloro-2-methylphenol by selective nitration at the 5-position. This process involves first protecting the phenolic hydroxyl group by converting it into a sulfonate ester, such as a methanesulfonate or benzenesulfonate, to direct nitration regioselectively and prevent side reactions.

  • The sulfonate ester is formed by reacting 4-chloro-2-methylphenol with methanesulfonic acid chloride or benzenesulfonic acid chloride in the presence of a base like pyridine.

  • Nitration is then performed under mild conditions using a mixture of sulfuric acid and nitric acid at low temperatures (~0°C), introducing a nitro group specifically at the 5-position.

  • Finally, the sulfonyl protecting group is removed by acidic or alkaline hydrolysis to regenerate the phenol, yielding 4-chloro-2-methyl-5-nitro-phenol in high yield and isomeric purity.

Step Reagents/Conditions Outcome Yield
Sulfonation Methanesulfonic acid chloride, pyridine, 60–70°C Formation of 4-chloro-2-methylphenyl methanesulfonate ~89%
Nitration H2SO4/HNO3 mixture, 0°C Introduction of nitro group at 5-position High regioselectivity
Deprotection Conc. HCl, 80°C or NaOMe/MeOH, RT Cleavage of sulfonyl group to yield nitrophenol Good yield

This method is advantageous because it uses inexpensive starting materials and mild conditions, minimizing side reactions and providing a pure, regioselective product.

Reduction and Formation of the Benzodiazole Ring

  • The nitro group on the chlorophenol intermediate is typically reduced to the corresponding amino group using catalytic hydrogenation or chemical reductants such as iron powder and acid or tin(II) chloride.

  • The resulting 4-chloro-2-amino-5-methylphenol derivative can then be cyclized with suitable reagents to form the 1,3-benzodiazole ring system.

  • For the formation of the 1,3-benzodiazole, the amino group reacts with an ortho-substituted nitro or carbonyl compound, or with reagents that introduce the benzimidazole core via condensation and cyclization.

  • Introduction of the trifluoromethyl substituent at the 5-position on the benzodiazole ring can be achieved either by using trifluoromethylated starting materials or by trifluoromethylation reactions on the benzodiazole intermediate.

Coupling of the Benzodiazole and Phenol Units

  • The final compound, 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol, is obtained by linking the benzodiazole moiety to the chlorophenol at the 2-position.

  • This linkage is typically formed via nucleophilic aromatic substitution or cross-coupling reactions, depending on the substituents and functional groups present.

  • The phenolic hydroxyl group may be involved in hydrogen bonding or may be free, depending on the synthetic route and purification steps.

Summary Table of Key Preparation Stages

Stage Starting Material Key Reaction Conditions Product
1. Sulfonation and Nitration 4-chloro-2-methylphenol Sulfonate formation, nitration Methanesulfonic acid chloride/pyridine; H2SO4/HNO3, 0°C 4-chloro-2-methyl-5-nitro-phenyl sulfonate
2. Deprotection 4-chloro-2-methyl-5-nitro-phenyl sulfonate Acidic or alkaline cleavage Conc. HCl, 80°C or NaOMe/MeOH 4-chloro-2-methyl-5-nitro-phenol
3. Nitro Reduction 4-chloro-2-methyl-5-nitro-phenol Catalytic hydrogenation or chemical reduction H2/Pd-C or Fe/HCl 4-chloro-2-amino-5-methyl-phenol
4. Benzodiazole Formation 4-chloro-2-amino-5-methyl-phenol + trifluoromethyl precursor Cyclization/condensation Acidic or dehydrating conditions 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl intermediate
5. Coupling Benzodiazole intermediate + chlorophenol Nucleophilic substitution or cross-coupling Pd-catalyzed or SNAr conditions Target compound

Research Findings and Patents

  • Patent WO2015001125A1 describes related compounds as viral replication inhibitors and includes synthetic methods involving trifluoromethyl-substituted benzodiazoles, indicating the relevance of trifluoromethylation strategies and heterocycle formation in the synthesis.

  • Patent EP0342532A1 details the regioselective nitration of chloromethylphenols via sulfonate protection, a critical step for preparing the chlorophenol intermediate with high purity and yield.

  • Recent pharmacophore modeling studies of related benzodiazole derivatives emphasize the importance of maintaining the trifluoromethyl substituent and phenol moiety, which influence biological activity and synthetic strategy.

化学反応の分析

Types of Reactions

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can result in various substituted derivatives .

作用機序

The mechanism of action of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural analogs differ in heterocyclic cores, substituents, and halogen placement (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Properties/Activities Reference
4-Chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol Benzimidazole -CF₃ at C5; Cl at phenol C4 Lipophilic, antimicrobial/antioxidant potential
4-Chloro-2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenol (8) Oxadiazole -CF₃ at phenyl C4; Cl at phenol C4 Anticancer (NCI-H460: PGI 55.61 at 10 µM)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...)thiazole (4) Thiazole-triazole Cl at aryl C4; F at multiple positions Isostructural, antimicrobial activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole -CF₃ at C5; Cl at aryl C4 Antitumor (NCI-H522: GP 68.09%)
Key Observations :

Oxadiazole analogs (e.g., compound 8) exhibit stronger anticancer activity, likely due to their planar structure facilitating tubulin binding .

Substituent Effects: The -CF₃ group increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 4 vs. brominated isostructural analogs) . Chlorine at the phenol para-position (vs.

Antimicrobial and Antioxidant Potential :

Benzimidazole derivatives like 2-(1H-1,3-benzodiazol-2-yl)phenol (1b) demonstrate significant antimicrobial activity against S. aureus (MIC 8 µg/mL) and antioxidant capacity via radical scavenging . The trifluoromethyl group in the target compound may further enhance membrane penetration, improving efficacy against Gram-negative pathogens .

Anticancer Activity :

Oxadiazole-linked analogs (e.g., compound 6h) show potent activity against SNB-19 (PGI 65.12) and NCI-H460 cells via tubulin inhibition (docking score: -8.030 kcal/mol) . While the benzimidazole core may reduce tubulin binding compared to oxadiazoles, its hydrogen-bonding capacity could favor kinase or protease inhibition .

Halogen-Specific Effects :

Isostructural chloro/bromo derivatives (compounds 4 and 5) exhibit nearly identical crystal packing but differ in van der Waals interactions, suggesting chloro derivatives may have better bioavailability due to smaller atomic radius .

Molecular Docking and Binding Interactions

  • Benzimidazole vs. Oxadiazole : Docking studies of oxadiazole derivatives (e.g., 6h) reveal binding to tubulin’s hydrophobic cavity (residues Leu252, Cys241) . The benzimidazole core may engage similar residues but with additional π-π stacking due to its fused aromatic system.
  • Triazole Analogs : The 1-(4-chlorophenyl)-5-(trifluoromethyl)triazole derivative inhibits c-Met kinase, suggesting that the trifluoromethyl group’s electronegativity is critical for ATP-binding pocket interactions .

Q & A

How can researchers optimize synthetic routes for 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol, particularly using heterocyclic coupling strategies?

Methodological Answer:
The synthesis of benzodiazole-phenol hybrids often involves coupling reactions between chlorophenol derivatives and functionalized benzodiazoles. For example, Mannich reactions—used for structurally similar compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol—can be adapted by reacting intermediates with diazacrown ethers or other nitrogen-containing scaffolds under basic conditions (e.g., NaHCO₃ in ethanol at 60°C). Yield optimization (up to 98%) requires precise stoichiometric control and inert atmospheres to prevent side reactions .

What advanced techniques are critical for resolving structural ambiguities in benzodiazole-phenol derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Using programs like SHELXL (from the SHELX suite), researchers can refine crystallographic data with high precision (R-factor < 0.05). For example, analogous triazole and imidazole derivatives have been resolved using SHELX to confirm bond lengths (e.g., C–C = 1.38–1.42 Å) and verify trifluoromethyl group orientations . Pair SC-XRD with spectroscopic methods (¹H/¹³C NMR, FT-IR) to cross-validate aromatic proton environments and hydrogen bonding.

How can researchers evaluate the biological activity of this compound, focusing on anticancer or antioxidant potential?

Methodological Answer:
Screen against cancer cell lines (e.g., CCRF-CEM leukemia cells) using MTT assays to measure % growth inhibition (GI). For antioxidant activity, employ DPPH radical scavenging assays (IC₅₀ values < 20 μM indicate high potency). Structural analogs, such as oxadiazole derivatives with trifluoromethyl groups, show promising activity (e.g., 68.89% GI in CCRF-CEM cells) due to electron-withdrawing effects enhancing cellular uptake . Include dose-response curves and comparative studies with positive controls (e.g., doxorubicin for anticancer assays).

What experimental approaches are used to study photodegradation pathways of trifluoromethyl-substituted phenols?

Methodological Answer:
Conduct photolysis experiments under UV/visible light (λ = 254–365 nm) in solvents like acetonitrile or on soil surfaces. Monitor degradation via HPLC-MS to identify intermediates (e.g., hydroxylated byproducts or triazole derivatives). For example, mefentrifluconazole—a related trifluoromethyl pesticide—generates 4-[2-hydroxy-1-(1H-triazol-1-yl)propan-2-yl]-5-(trifluoromethyl)benzene-1,2-diol as a primary photoproduct. Kinetic analysis (first-order rate constants) quantifies stability under environmental conditions .

How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:
Use density functional theory (DFT) to calculate electrostatic potentials and HOMO-LUMO gaps, which correlate with redox activity (critical for antioxidant behavior). Molecular docking (e.g., AutoDock Vina) against COX-2 or kinase targets identifies key interactions: trifluoromethyl groups enhance hydrophobic binding, while the phenolic -OH participates in hydrogen bonding (e.g., Celecoxib’s COX-2 inhibition relies on similar trifluoromethyl-phenol interactions) . Validate predictions with mutagenesis studies or competitive binding assays.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。